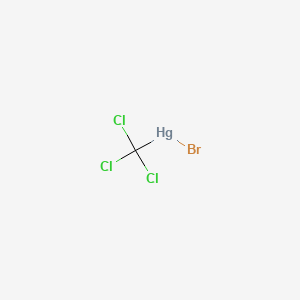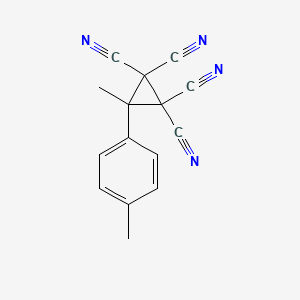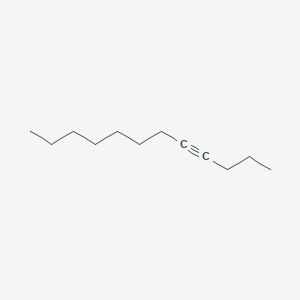
4-Dodecyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dodecyne is an organic compound with the molecular formula C₁₂H₂₂ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, dodec-4-yne . It is a colorless liquid that is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Dodecyne can be synthesized through various methods. One common approach involves the alkylation of acetylene with a suitable alkyl halide under basic conditions. Another method includes the dehydrohalogenation of 4-dodecene using a strong base like potassium hydroxide (KOH) in an alcoholic medium .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic dehydrogenation of dodecane. This process involves the removal of hydrogen atoms from dodecane in the presence of a catalyst, typically a metal such as platinum or palladium .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Dodecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield dodecane.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium amide (NaNH₂) in liquid ammonia.
Major Products Formed:
Oxidation: Dodecanoic acid.
Reduction: Dodecane.
Substitution: Various substituted dodecynes depending on the nucleophile used.
Applications De Recherche Scientifique
4-Dodecyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Dodecyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions with electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
1-Dodecene: An alkene with a double bond, used in similar industrial applications.
2-Dodecyne: Another alkyne with the triple bond at a different position, exhibiting similar reactivity.
Uniqueness of 4-Dodecyne: this compound is unique due to its specific position of the triple bond, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
22058-01-1 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
dodec-4-yne |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-7,9,11-12H2,1-2H3 |
Clé InChI |
RVIMTVIYJAEION-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC#CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


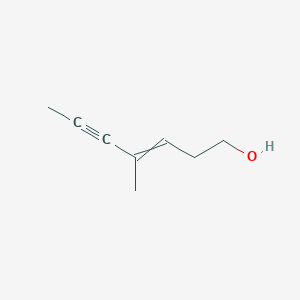

![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)


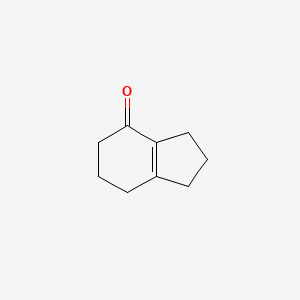
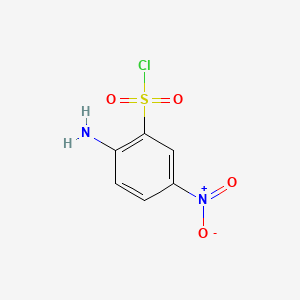
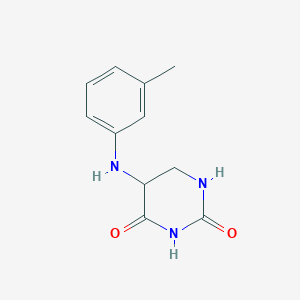

![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)

